
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is a brominated phenolic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol typically involves the bromination of phenolic precursors. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to achieve the desired level of bromination and ensure the correct positioning of bromine atoms on the phenolic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of bromine atoms or the conversion of phenolic groups to other functional groups.
Substitution: The bromine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or functionalized phenolic compounds.
Scientific Research Applications
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol involves its interaction with molecular targets such as enzymes, receptors, or cellular structures. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, disruption of cellular membranes, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenolic compound with similar reactivity but fewer bromine atoms.
Tetrabromobisphenol A: A widely used flame retardant with a different structural framework but similar bromination pattern.
Pentabromophenol: A highly brominated phenol with distinct chemical properties and applications.
Uniqueness
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is unique due to its specific arrangement of bromine atoms and the presence of both dibromomethoxy and tetrabromophenoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
671786-50-8 |
|---|---|
Molecular Formula |
C13H6Br6O3 |
Molecular Weight |
689.6 g/mol |
IUPAC Name |
3-(dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol |
InChI |
InChI=1S/C13H6Br6O3/c14-5-4-8(10(16)11(17)9(5)15)21-12-6(20)2-1-3-7(12)22-13(18)19/h1-4,13,20H |
InChI Key |
HMNJOPXNRANRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
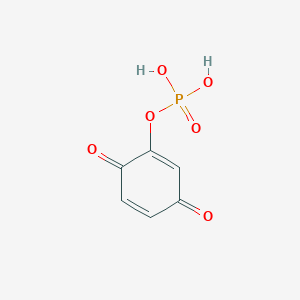
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
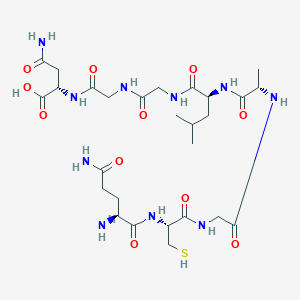
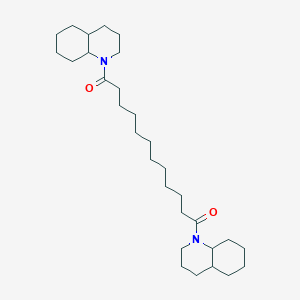
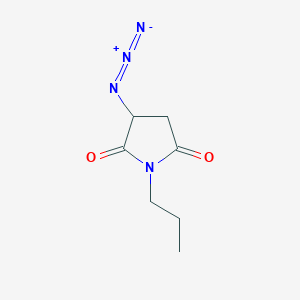
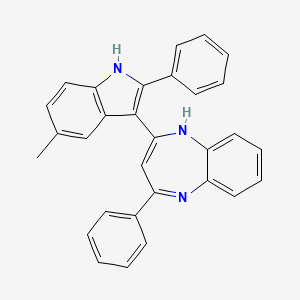
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)

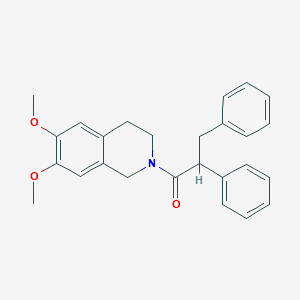
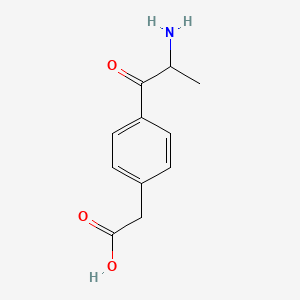
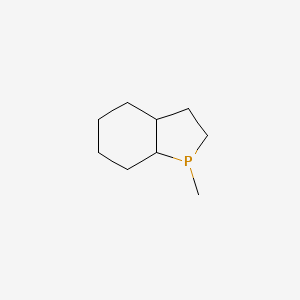
![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)
